BenchChemオンラインストアへようこそ!

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE

o-Nitroarene cyclization Quinazolinone synthesis Visible-light photoredox chemistry

3,4-Dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone (MF: C₁₈H₁₈N₂O₅; MW: 342.35 g·mol⁻¹; MDL: MFCD01993383; InChIKey: IVXOTFOUZXTEPL-UHFFFAOYSA-N) is a synthetic intermediate belonging to the 3,4-dihydroisoquinoline carboxamide class, bearing a 4,5-dimethoxy-2-nitrophenyl acyl substituent. Its computed lipophilicity (LogP = 2.7) and topological polar surface area (TPSA = 84.6 Ų) position it within favorable drug-like chemical space for use as a building block in medicinal chemistry programs.

Molecular Formula C18H18N2O5
Molecular Weight 342.3 g/mol
Cat. No. B5178195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE
Molecular FormulaC18H18N2O5
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])OC
InChIInChI=1S/C18H18N2O5/c1-24-16-9-14(15(20(22)23)10-17(16)25-2)18(21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3
InChIKeyIVXOTFOUZXTEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone: Core Physicochemical Profile for Procuring a Nitro-Dihydroisoquinoline Synthetic Intermediate


3,4-Dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone (MF: C₁₈H₁₈N₂O₅; MW: 342.35 g·mol⁻¹; MDL: MFCD01993383; InChIKey: IVXOTFOUZXTEPL-UHFFFAOYSA-N) is a synthetic intermediate belonging to the 3,4-dihydroisoquinoline carboxamide class, bearing a 4,5-dimethoxy-2-nitrophenyl acyl substituent [1]. Its computed lipophilicity (LogP = 2.7) and topological polar surface area (TPSA = 84.6 Ų) position it within favorable drug-like chemical space for use as a building block in medicinal chemistry programs [1]. The compound features a partially saturated isoquinoline ring, distinguishing it from fully aromatic isoquinoline analogs, and a nitro group at the ortho position of the benzoyl ring, which enables specific reductive cyclization chemistry not accessible to non-nitro or meta/para-nitro congeners [1][2].

Why Generic Substitution Fails: Structural Determinants That Differentiate 3,4-Dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone from Closest Analogs


This compound cannot be interchanged with structurally similar isoquinoline or quinoline methanone analogs without altering synthetic outcomes, physicochemical properties, or biological screening results. Three critical structural features drive differentiation: (i) the 3,4-dihydro oxidation state of the isoquinoline ring, which confers distinct conformational flexibility and electronic character versus fully aromatic isoquinolines [1]; (ii) the 4,5-dimethoxy-2-nitrophenyl substituent pattern, where the ortho-nitro group enables intramolecular reductive cyclization to pharmaceutically relevant quinazolinones—a transformation unattainable with meta-nitro or non-nitrated phenyl analogs [1][2]; and (iii) the absence of additional substituents on the dihydroisoquinoline core, making this compound a minimalist scaffold for structure–activity relationship (SAR) studies compared to 6,7-dimethoxy-decorated variants. The quantitative evidence below substantiates why even closely related C₁₈H₁₈N₂O₅ isomers deliver measurably different performance in key experimental contexts.

Head-to-Head Quantitative Evidence: 3,4-Dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone vs. Closest Analogs


Intramolecular Reductive Cyclization Yield: Dihydroisoquinoline Core vs. Alternative Heterocyclic Scaffolds

Under visible-light-induced, thiourea-mediated conditions (phenylsilane, phenylthiourea, 1,4-dioxane, 12 h), 3,4-dihydroisoquinolin-2(1H)-yl(4,5-dimethoxy-2-nitrophenyl)methanone undergoes intramolecular reductive cyclization to yield 10,11-dimethoxy-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one in 82% isolated yield [1]. This transformation exploits the ortho-nitrobenzamide architecture and is not achievable with the fully aromatic isoquinoline analog (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone under the same conditions, as that compound lacks the requisite N–C=O geometry for analogous cyclization [2]. The dihydroquinoline isomer (3,4-dihydro-1(2H)-quinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone) would produce a structurally divergent angular tetracyclic system, not the linear quinzolinone framework demonstrated for the dihydroisoquinoline scaffold .

o-Nitroarene cyclization Quinazolinone synthesis Visible-light photoredox chemistry

Enzyme Inhibition Selectivity: SENP8 Activity of the Fully Aromatic Isoquinoline Analog vs. Predicted Profile of the Dihydro Analog

The fully aromatic analog (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone (CID 286873) was tested in a PubChem high-throughput screen and exhibited SENP8 (Sentrin-specific protease 8) inhibitory activity with an IC₅₀ of 535 ± 56 nM in a kinetic assay using Nedd8 protein substrate [1]. A separate luminescent assay for the same target reported an IC₅₀ of 4,970 nM, indicating assay-dependent potency variability [2]. The target compound, 3,4-dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone, lacks the 6,7-dimethoxy substituents and features a partially saturated isoquinoline ring; these structural differences are predicted to alter SENP8 binding affinity substantially, though direct comparative data for the target compound are not available in public databases [3].

SENP8 inhibition Sentrin-specific protease Isoquinoline SAR

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 6,7-Dimethoxy Isoquinoline and Dihydroquinoline Isomers

The target compound has a computed LogP of 2.7 and a topological polar surface area (TPSA) of 84.6 Ų, with 5 hydrogen bond acceptors and 0 hydrogen bond donors [1]. By comparison, the 6,7-dimethoxy aromatic isoquinoline analog carries a higher molecular weight (398.37 vs. 342.35 g·mol⁻¹), two additional oxygen atoms, and an increased hydrogen bond acceptor count (7 vs. 5), which is expected to raise TPSA and alter passive membrane permeability [2]. Both the target compound and the dihydroquinoline isomer share the same molecular formula (C₁₈H₁₈N₂O₅), but the heterocyclic core difference (dihydroisoquinoline vs. dihydroquinoline) is expected to produce measurably different LogP values due to nitrogen position effects on dipole moment and solvation .

Drug-likeness Lipophilicity ADMET prediction

Synthetic Accessibility: Upstream Precursor Identification and Proven Reactivity for Late-Stage Functionalization

The target compound is accessed via amide coupling between 3,4-dihydroisoquinoline and 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6, a commercially available nitroveratric acid derivative) [1]. The upstream precursor 4,5-dimethoxy-2-nitrobenzoic acid is widely stocked by major chemical suppliers (TCI, Thermo Scientific/Alfa Aesar, Fisher Scientific) at ≥98% purity, ensuring reproducible procurement of starting material . This contrasts with the 6,7-dimethoxy-substituted isoquinoline analog, which requires 6,7-dimethoxyisoquinoline as a coupling partner—a less commonly stocked reagent with fewer validated synthetic routes . The target compound's ortho-nitro group additionally serves as a latent amino handle for diversification: reduction to the corresponding aniline (SnCl₂, Fe/HCl, or catalytic hydrogenation) enables further amide, sulfonamide, or reductive amination chemistry [2].

Amide coupling Nitroarene reduction Building block sourcing

Chromatographic and Spectroscopic Identity: InChIKey-Based Discrimination from Isomeric C₁₈H₁₈N₂O₅ Compounds

The target compound possesses the unique InChIKey IVXOTFOUZXTEPL-UHFFFAOYSA-N, which unambiguously distinguishes it from isomeric C₁₈H₁₈N₂O₅ compounds including (a) the positional isomer (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-nitrophenyl)methanone (nitro group at meta position of phenyl ring; different InChIKey) and (b) the heterocyclic isomer 3,4-dihydro-1(2H)-quinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone (InChIKey: HSFYTZVFYKWKHS-UHFFFAOYSA-N) [1][2]. The MDL identifier MFCD01993383 provides a secondary orthogonal identifier for compound registration and inventory management systems [1]. The distinct InChIKey ensures that database queries, structure searches, and procurement orders retrieve the intended dihydroisoquinoline scaffold rather than a functionally distinct isomer.

Compound identity verification Isomer discrimination Analytical quality control

Where 3,4-Dihydro-2(1H)-isoquinolinyl(4,5-dimethoxy-2-nitrophenyl)methanone Delivers Differentiated Value: Evidence-Backed Application Scenarios


Photoredox-Driven Synthesis of Isoquinolino[1,2-b]quinazolinone Libraries

The 82% cyclization yield demonstrated for this compound under visible-light/thiourea conditions [1] makes it a preferred substrate for constructing angular tetracyclic quinazolinone scaffolds. Research groups focused on photoredox heterocycle synthesis should prioritize this specific dihydroisoquinoline substrate over the fully aromatic or dihydroquinoline analogs, which either cannot undergo the same transformation or would yield structurally divergent products. The continuous-flow compatibility demonstrated in the original publication [1] further supports gram-scale library production, a consideration not validated for comparator compounds.

Medicinal Chemistry Hit-to-Lead Programs Requiring Low-Molecular-Weight, Fragment-Like Nitroarene Building Blocks

With MW = 342.35 g·mol⁻¹, LogP = 2.7, and zero H-bond donors, this compound occupies favorable fragment-like chemical space [2]. It is structurally simpler than the 6,7-dimethoxy aromatic isoquinoline analog (MW = 398.37) and offers a clean scaffold for SAR exploration. Medicinal chemistry teams seeking to install an ortho-nitrobenzamide moiety onto a partially saturated isoquinoline core should select this compound as the minimal pharmacophore, using the nitro group both as a pharmacophoric element and as a synthetic handle for late-stage diversification via reduction to the aniline [3].

SENP8 Inhibitor Probe Development with Scaffold-Hopping Strategy

The 6,7-dimethoxy aromatic isoquinoline analog has confirmed SENP8 inhibitory activity (IC₅₀ = 535 nM) [4], but its higher molecular weight and additional hydrogen bond acceptors may limit CNS penetration or oral bioavailability. This dihydro compound provides a structurally distinct scaffold-hop starting point for SENP8 inhibitor optimization. By retaining the 4,5-dimethoxy-2-nitrophenyl methanone pharmacophore while replacing the aromatic isoquinoline core with a partially saturated dihydroisoquinoline, researchers can explore whether the 3,4-dihydro oxidation state and absence of 6,7-dimethoxy groups improve selectivity or pharmacokinetic properties—a hypothesis testable only with this specific compound.

Chemical Biology Tool Compound Synthesis via Ortho-Nitro Reduction–Functionalization Sequences

The ortho-nitro group serves as a masked aniline, enabling sequential reduction (SnCl₂, Fe/HCl, or H₂/Pd-C) followed by amidation, sulfonylation, or reductive amination to generate diverse chemotypes from a single intermediate [3]. The commercial availability of the upstream precursor 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6) at >98% purity from multiple vendors ensures reliable procurement and scale-up. Chemical biology groups synthesizing affinity probes, fluorescent conjugates, or PROTAC linkers should consider this compound as a versatile nitroarene platform where the dihydroisoquinoline ring provides a rigid, lipophilic anchor distinct from more polar heterocyclic alternatives.

Quote Request

Request a Quote for 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.